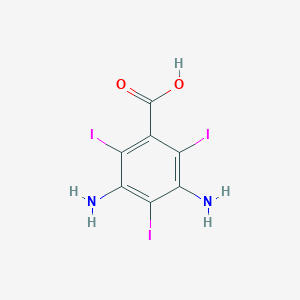

3,5-Diamino-2,4,6-triiodobenzoic acid

Description

The exact mass of the compound 3,5-Diamino-2,4,6-triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Diamino-2,4,6-triiodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diamino-2,4,6-triiodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCZMZLABPEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67032-28-4 (hydrochloride salt) | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20203596 | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-16-8 | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diamino-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-triiodobenzoic acid is a pivotal molecule in the field of medicinal chemistry, primarily serving as a key intermediate in the synthesis of iodinated X-ray contrast media.[1][2][3] Its unique structure, featuring a benzoic acid backbone heavily substituted with three iodine atoms and two amino groups, imparts a range of chemical properties that are fundamental to its application. The high iodine content is central to its utility in radio-contrast agents, which enhance the visibility of internal bodily structures during X-ray imaging procedures like angiography, urography, and computed tomography (CT) scans.[1]

This technical guide provides a comprehensive exploration of the chemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid, offering insights into its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

Core Chemical Properties

The chemical and physical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid are dictated by its array of functional groups: a carboxylic acid, two aromatic amino groups, and three bulky iodine atoms. These substituents create a molecule with both acidic and basic characteristics and a high molecular weight.[2]

Physicochemical Data

A compilation of the key physicochemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid is presented in the table below. It is important to note that some of these values are predicted from computational models and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 5505-16-8 | [4] |

| Molecular Formula | C₇H₅I₃N₂O₂ | [4] |

| Molecular Weight | 529.84 g/mol | [4] |

| Appearance | Brown to black solid | [5] |

| Melting Point | 154-158 °C (decomposes) | [5] |

| Boiling Point (Predicted) | 503.9 ± 50.0 °C | [5] |

| Density (Predicted) | 3.067 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 1.66 ± 0.10 | [5] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol. | [5] |

Synthesis and Purification

The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid is a multi-step process that begins with the nitration of benzoic acid, followed by reduction and then iodination. The final iodination step is crucial for the compound's ultimate function.

Synthetic Pathway Overview

The general synthetic route to 3,5-Diamino-2,4,6-triiodobenzoic acid and its subsequent conversion to diatrizoic acid is illustrated below.

Caption: General synthetic pathway from 3,5-Dinitrobenzoic Acid to Diatrizoic Acid.

Detailed Experimental Protocol: Iodination of 3,5-Diaminobenzoic Acid

This protocol is based on established methods for the iodination of 3,5-diaminobenzoic acid derivatives.[6][7][8]

Materials:

-

3,5-Diaminobenzoic acid

-

Deionized water

-

Sodium Dichloroiodate (NaICl₂) solution (e.g., 5.0 M)

-

Hydrochloric acid

-

Ammonia solution

-

Sodium hydroxide solution

-

Ammonium chloride

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 3,5-diaminobenzoic acid in deionized water.

-

Heating: Raise the temperature of the suspension to 50-55 °C with stirring.

-

Iodination: Slowly add the sodium dichloroiodate (NaICl₂) solution to the heated suspension over a period of approximately 3 hours. Maintain the temperature at 50-55 °C and continue stirring for about 24 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Cooling and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the crude product.

-

Filtration: Collect the crude 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration and wash with cold water.

Purification via Ammonium Salt Precipitation

A common method for purifying iodinated benzoic acid derivatives involves the formation and subsequent acidification of their ammonium salt.[8]

Procedure:

-

Dissolution: Suspend the crude product in water and dissolve it by adding a sodium hydroxide solution to a pH of approximately 9. The solution can be heated to around 80 °C to aid dissolution.

-

Ammonium Salt Formation: Add ammonium chloride to the solution and adjust the pH to about 7.5 with ammonia.

-

Precipitation: Cool the solution in a cold water bath and stir for 12-15 hours to allow the ammonium salt of 3,5-Diamino-2,4,6-triiodobenzoic acid to precipitate.

-

Isolation: Filter the precipitated ammonium salt and wash it with a 20% ammonium chloride solution.

-

Acidification: Suspend the purified ammonium salt in water and dissolve it by adding a sodium hydroxide solution. Precipitate the final product by adding hydrochloric acid.

-

Final Product: Collect the purified 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration, wash with water, and dry.

Chemical Reactivity and Mechanisms

The chemical reactivity of 3,5-Diamino-2,4,6-triiodobenzoic acid is dominated by the nucleophilic character of its amino groups and the acidic nature of its carboxylic acid group.

N-Acetylation

The most significant reaction for its application is the N-acetylation of the two amino groups to form 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid). This conversion is crucial as the resulting diatrizoate is more stable than its diamino precursor.[6]

Reaction Scheme:

Caption: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid.

Experimental Insight: The acetylation is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride. The reaction can be conducted at elevated temperatures (e.g., 50-55 °C) and is generally complete within a few hours.

Electrophilic Aromatic Substitution: The Iodination Mechanism

The tri-iodination of the 3,5-diaminobenzoic acid precursor is a classic example of electrophilic aromatic substitution. The two amino groups are strong activating groups and are ortho-, para-directing. The iodination occurs at the positions ortho and para to both amino groups, which are the 2, 4, and 6 positions of the benzoic acid ring.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

-

Attack of the Electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (in this case, an iodine cation or a polarized iodine species). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The high regioselectivity for the 2, 4, and 6 positions is due to the strong electron-donating nature of the two amino groups, which stabilize the carbocation intermediates formed during electrophilic attack at these positions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing 3,5-Diamino-2,4,6-triiodobenzoate.[9] A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]

-

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessments.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3,5-Diamino-2,4,6-triiodobenzoic acid is expected to show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (2500-3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple. Signals for the amino protons and the carboxylic acid proton would be present.

-

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the aromatic carbons bonded to iodine, the aromatic carbons bonded to the amino groups, and the unsubstituted aromatic carbon.

-

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the parent compound, 3,5-diaminobenzoic acid, shows strong fluorescence, which can be utilized in analytical methods.[10] The introduction of the three iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima.

Structure-Radiopacity Relationship

The efficacy of iodinated contrast agents is directly related to their ability to absorb X-rays, a property known as radiopacity. This is fundamentally governed by the atomic number of the absorbing element. Iodine, with a high atomic number (Z=53), is a very effective absorber of X-rays in the energy range used for medical imaging.

The tri-iodinated benzene ring is a common motif in many X-ray contrast agents because it provides a high concentration of iodine atoms in a relatively small and stable molecule. The specific 2,4,6-triiodo substitution pattern on the benzoic acid ring is a well-established and effective arrangement for maximizing radiopacity while allowing for chemical modifications at the 1, 3, and 5 positions to tune the physicochemical properties, such as solubility and toxicity, of the final contrast agent.

Safety and Handling

3,5-Diamino-2,4,6-triiodobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,5-Diamino-2,4,6-triiodobenzoic acid is a cornerstone intermediate in the synthesis of a vital class of diagnostic pharmaceuticals. Its chemical properties, born from a unique combination of functional groups, are finely tuned for its role as a precursor to X-ray contrast media. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and developers working to advance the field of medical imaging. This guide provides a detailed overview of these key chemical aspects to support ongoing research and development efforts.

References

- US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google P

- A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi

- US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google P

- CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P

-

Iodinated Radiocontrast Agents | Radiology Key. (URL: [Link])

-

Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study | Request PDF - ResearchGate. (URL: [Link])

-

3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem. (URL: [Link])

-

benzoic acid, 3,5-diamino-2,4,6-triiodo-, sodium salt | C7H4I3N2NaO2 | CID 23703915. (URL: [Link])

-

Synthesis method of diatrizoic acid - Eureka | Patsnap. (URL: [Link])

-

3,5-Diamino-2,4,6-triiodobenzoic Acid - MySkinRecipes. (URL: [Link])

-

[The 3,5-diacetylamino-2,4,6-triiodobenzoic acid as a contrast medium] - PubMed. (URL: [Link])

-

Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap. (URL: [Link])

-

contrast-agents-tutorial.pdf - Department of Radiology. (URL: [Link])

-

3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

3,5-Diamino-2,4,6-triiodobenzoate - SIELC Technologies. (URL: [Link])

-

3,5-Diamino-2,4,6-triiodobenzoic Acid - MySkinRecipes. (URL: [Link])

Sources

- 1. radiopaedia.org [radiopaedia.org]

- 2. CAS 5505-16-8: 3,5-Diamino-2,4,6-triiodobenzoic acid [cymitquimica.com]

- 3. 3,5-Diamino-2,4,6-triiodobenzoic Acid [myskinrecipes.com]

- 4. 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Critical Examination of 3,5-Diamino-2,4,6-triiodobenzoic Acid as a Metabolite of Diatrizoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Enigma of Diatrizoate Metabolism

As a Senior Application Scientist, it is imperative to approach scientific inquiry with both rigor and an acknowledgment of the unknown. The narrative surrounding the metabolism of diatrizoate, a cornerstone iodinated contrast agent, is a compelling case in point. While the prevailing understanding points to its remarkable metabolic stability, with the vast majority of the administered dose excreted unchanged, the existence of 3,5-Diamino-2,4,6-triiodobenzoic acid as a potential metabolite presents a scientific conundrum. This guide is structured not as a definitive roadmap of a well-trodden metabolic pathway, but as a critical exploration of the evidence, the analytical challenges, and the toxicological questions that arise from this fascinating intersection of drug metabolism and clinical radiology. We will delve into the established knowledge of diatrizoate's pharmacokinetics and then pivot to an in-depth analysis of its diamino analogue, treating it as a case study in the investigation of minor metabolic pathways and their potential significance.

Part 1: Diatrizoate - The Parent Compound: A Foundation of Stability

Diatrizoate, chemically known as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, is an ionic, high-osmolality radiocontrast agent that has been a workhorse in diagnostic imaging for decades.[1] Its primary function is to opacify blood vessels and the urinary tract for radiographic visualization.[2]

Physicochemical Properties and Clinical Formulation

Diatrizoate is typically formulated as a salt, most commonly with meglumine or sodium, to enhance its solubility in aqueous solutions for injection or oral/rectal administration.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉I₃N₂O₄ | [4] |

| Molar Mass | 613.91 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [5] |

Established Pharmacokinetics and Excretion

The clinical utility of diatrizoate is largely predicated on its pharmacokinetic profile, characterized by rapid distribution into the extracellular fluid and prompt, nearly complete, renal excretion.[6] The consensus in the pharmacological literature is that diatrizoate does not undergo significant metabolism in the body.[6]

-

Absorption: When administered orally or rectally, diatrizoate is minimally absorbed from the intact gastrointestinal tract.[7]

-

Distribution: Following intravenous administration, it distributes throughout the extracellular fluid.

-

Metabolism: The parent compound is largely considered to be metabolically inert.

-

Excretion: The primary route of elimination is via glomerular filtration in the kidneys, with the drug being excreted unchanged in the urine.

This metabolic stability is a desirable trait for a diagnostic agent, as it ensures that the contrast properties are maintained throughout its transit in the body and minimizes the potential for the formation of pharmacologically active or toxic metabolites.

Part 2: 3,5-Diamino-2,4,6-triiodobenzoic Acid - The Putative Metabolite

Despite the established view of diatrizoate's metabolic stability, 3,5-Diamino-2,4,6-triiodobenzoic acid is documented as a metabolite of diatrizoate in chemical databases such as PubChem.[8] This compound is also a known synthetic precursor to diatrizoate, where the amino groups are acetylated in the final stages of synthesis.

The Metabolic Transformation: A Question of Deacetylation

The conversion of diatrizoate to its diamino analogue would necessitate the enzymatic hydrolysis of one or both of the N-acetyl groups. This process is known as deacetylation.

Sources

- 1. The effect of aspirated barium sulfate, iodixanol, and diatrizoic acid on survival and lung injury in a lagomorph model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a new HPLC method for determination of midazolam and its metabolites: application to determine its pharmacokinetics in human and measure hepatic CYP3A activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is the mechanism of Diatrizoate Sodium? [synapse.patsnap.com]

- 7. Diatrizoate - Wikipedia [en.wikipedia.org]

- 8. 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Investigational Guide to the Cytotoxic Effects of 3,5-Diamino-2,4,6-triiodobenzoic Acid on Cancer Cell Lines

Executive Summary

This technical guide outlines a comprehensive framework for the investigation of the cytotoxic properties of 3,5-Diamino-2,4,6-triiodobenzoic acid. While its isomer, 2,3,5-triiodobenzoic acid (TIBA), has been noted for its antitumor activities, a significant gap in the scientific literature exists regarding the specific biological effects of the 3,5-diamino-substituted compound.[1] This document serves as a roadmap for researchers and drug development professionals, providing hypothesized mechanisms of action, detailed experimental protocols, and a robust framework for data interpretation. We will proceed with the working hypothesis that, like related tri-iodinated benzoic acid structures, this compound may induce cytotoxicity in cancer cell lines through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.

Introduction: The Rationale for Investigation

3,5-Diamino-2,4,6-triiodobenzoic acid is an aromatic organic compound characterized by a benzoic acid core heavily substituted with three iodine atoms and two amino groups.[2] While primarily recognized as a derivative of iodine-based contrast agents, its structural similarity to other bioactive molecules warrants a thorough investigation into its potential as a cytotoxic agent.[2] The presence of heavy iodine atoms and electron-donating amino groups on the benzene ring suggests the potential for unique electronic and steric properties that could influence its interaction with biological macromolecules.

Derivatives of benzoic acid have been explored for their anticancer potential, with various synthetic modifications leading to compounds that can induce apoptosis and cell cycle arrest in cancer cell lines.[3][4][5] Furthermore, the known antitumor activity of the related compound TIBA, which has been shown to decrease cell viability in a dose-dependent manner in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, provides a strong rationale for investigating the cytotoxic profile of its 3,5-diamino isomer.[1]

This guide will provide the foundational knowledge and detailed methodologies to systematically evaluate the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid, from initial cell viability screening to the elucidation of its molecular mechanisms of action.

Hypothesized Mechanisms of Cytotoxicity

Based on the known activities of structurally related compounds, we can postulate several potential mechanisms through which 3,5-Diamino-2,4,6-triiodobenzoic acid may exert cytotoxic effects. These hypotheses form the basis for the experimental designs outlined in the subsequent sections.

Induction of Oxidative Stress

The presence of a heavily substituted benzene ring may facilitate redox cycling, leading to the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death. The cytotoxic effects of TIBA have been linked to an increase in ROS.[1]

Induction of Apoptosis

Elevated intracellular ROS is a potent trigger for the intrinsic apoptotic pathway. This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes, leading to the execution of apoptosis. We hypothesize that 3,5-Diamino-2,4,6-triiodobenzoic acid may induce apoptosis through this mechanism. The expression ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., BCL-2) proteins would be a key indicator of the involvement of this pathway.[6]

Cell Cycle Arrest

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. DNA damage, a potential consequence of ROS, can trigger cell cycle checkpoints, leading to arrest at the G1/S or G2/M phase, preventing the proliferation of damaged cells.[7][8][9] It is plausible that 3,5-Diamino-2,4,6-triiodobenzoic acid could induce such an arrest, which, if prolonged, could also lead to apoptosis.

The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Caption: Hypothesized signaling pathway of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the systematic evaluation of the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Cell Culture

-

Cell Line Selection: A panel of human cancer cell lines should be used, for instance, a lung carcinoma line (e.g., A549), a breast adenocarcinoma line (e.g., MCF-7), and a colon carcinoma line (e.g., HCT116).[10] A non-cancerous human cell line (e.g., MRC-5 fibroblasts) should be included to assess selectivity.[10]

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3,5-Diamino-2,4,6-triiodobenzoic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with 3,5-Diamino-2,4,6-triiodobenzoic acid at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for evaluating cytotoxicity.

Data Presentation

All quantitative data should be presented in a clear and concise manner. For example, the IC50 values obtained from the MTT assay can be summarized in a table.

Table 1: Hypothetical IC50 Values of 3,5-Diamino-2,4,6-triiodobenzoic Acid

| Cell Line | Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |

| MRC-5 | Normal Fibroblast | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid. The proposed experiments will determine its efficacy and selectivity against cancer cell lines and provide insights into its potential mechanisms of action. Positive results from these initial studies would warrant further investigation, including:

-

Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

-

In Vivo Studies: To evaluate the antitumor efficacy of the compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of the compound to identify more potent and selective analogs.

The systematic approach outlined in this guide will enable a thorough and scientifically rigorous evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid as a potential novel anticancer agent.

References

-

de Abreu, J. S. S., & Fernandes, J. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. [Link]

-

PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

PubMed. (n.d.). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells. Retrieved from [Link]

-

MDPI. (2024). The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor. Retrieved from [Link]

-

Natural Product Sciences. (n.d.). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

-

MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Retrieved from [Link]

-

ResearchGate. (2025). 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]

-

PubMed. (2021). Novel diosgenin-amino acid-benzoic acid mustard trihybrids exert antitumor effects via cell cycle arrest and apoptosis. Retrieved from [Link]

-

MDPI. (n.d.). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. Retrieved from [Link]

-

Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. Retrieved from [Link]

-

PubMed. (n.d.). Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. Retrieved from [Link]

Sources

- 1. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 5505-16-8: 3,5-Diamino-2,4,6-triiodobenzoic acid [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 5. Novel diosgenin-amino acid-benzoic acid mustard trihybrids exert antitumor effects via cell cycle arrest and apoptosis [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. science.gov [science.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

An In-depth Technical Guide to 3,5-Diamino-2,4,6-triiodobenzoic Acid: Synthesis, Properties, and Application as a Key Intermediate for Iodinated X-ray Contrast Media

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3,5-Diamino-2,4,6-triiodobenzoic Acid in Medical Imaging

3,5-Diamino-2,4,6-triiodobenzoic acid, a densely functionalized aromatic compound, stands as a cornerstone in the field of diagnostic medicine. Its significance lies not in its direct therapeutic application, but as a critical precursor to a class of life-saving drugs: the iodinated X-ray contrast media. The strategic placement of three heavy iodine atoms on a biocompatible benzoic acid scaffold imparts the ability to attenuate X-rays, enabling the visualization of soft tissues and vascular structures that would otherwise be invisible in standard radiographic imaging. This guide provides a comprehensive technical overview of this pivotal molecule, from its synthesis and chemical properties to its ultimate role in the generation of advanced diagnostic agents.

Physicochemical Properties and Structural Elucidation

The IUPAC name for this compound is 3,5-diamino-2,4,6-triiodobenzoic acid .[1] Its molecular structure is characterized by a benzene ring substituted with a carboxylic acid group, two amino groups, and three iodine atoms. This unique arrangement of functional groups dictates its chemical behavior and physical properties.

| Property | Value | Source(s) |

| CAS Number | 5505-16-8 | [1] |

| Molecular Formula | C₇H₅I₃N₂O₂ | [1] |

| Molecular Weight | 529.84 g/mol | [1] |

| Melting Point | 154-158 °C (decomposition) | [2] |

| Appearance | Brown to black solid | [2] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol. | [2] |

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes 3,5-diamino-2,4,6-triiodobenzoic acid an amphoteric molecule. The high iodine content is central to its function as a precursor to radiocontrast agents.

Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid: A Self-Validating Protocol

The synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common and industrially relevant approach involves the electrophilic iodination of 3,5-diaminobenzoic acid. The following protocol integrates insights from established methodologies and emphasizes in-process controls for a self-validating system.

Precursor Synthesis: Reduction of 3,5-Dinitrobenzoic Acid

The journey begins with the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. While various reduction methods exist, catalytic hydrogenation is often preferred for its cleanliness and efficiency.

Core Synthesis: Iodination of 3,5-Diaminobenzoic Acid

The pivotal step is the tri-iodination of the 3,5-diaminobenzoic acid intermediate. The amino groups are strong activating groups, directing the electrophilic iodine to the ortho and para positions (2, 4, and 6 positions).

Experimental Protocol:

Materials:

-

3,5-Diaminobenzoic acid

-

Sodium Dichloroiodate(I) (NaICl₂) solution (5.0 M)

-

Deionized water

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₅)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 3,5-diaminobenzoic acid (1.0 equivalent) in deionized water.

-

Temperature Control: Heat the suspension to 50-55°C with constant stirring. Maintaining this temperature is crucial for optimal reaction kinetics and to minimize side reactions.

-

Iodination: Slowly add a 5.0 M solution of sodium dichloroiodate(I) (NaICl₂) (approximately 3.0 equivalents) to the reaction mixture over a period of 3 hours.[3] The slow addition helps to control the exothermic nature of the reaction and ensures complete iodination.

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).[3] The disappearance of the starting material (3,5-diaminobenzoic acid) and the appearance of the tri-iodinated product signal the completion of the reaction. This in-process control is essential for ensuring the reaction goes to completion and for determining the optimal reaction time, which is typically around 24 hours.[3]

-

Quenching: Once the reaction is complete as confirmed by HPLC, cool the mixture to room temperature. Quench any excess iodinating agent by the addition of a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the characteristic dark color of iodine disappears.

-

Precipitation and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the 3,5-diamino-2,4,6-triiodobenzoic acid.

-

Filtration and Washing: Isolate the crude product by filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and impurities.

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a dilute aqueous solution of sodium hydroxide to form the sodium salt, treat with activated carbon to remove colored impurities, and then re-precipitate the free acid by the addition of hydrochloric acid.

-

Drying: Dry the purified product under vacuum at a controlled temperature to obtain 3,5-diamino-2,4,6-triiodobenzoic acid as a solid.

Mechanism of Action of Derived Contrast Agents

The utility of 3,5-diamino-2,4,6-triiodobenzoic acid lies in its role as a scaffold for iodinated contrast agents. The three iodine atoms, with their high atomic number (Z=53), are highly effective at absorbing X-rays through the photoelectric effect. When a beam of X-rays passes through the body, tissues containing the iodinated contrast agent will absorb significantly more X-ray photons than the surrounding soft tissues. This differential absorption creates a high-contrast image, allowing for the clear delineation of blood vessels, organs, and other structures.

From Intermediate to Active Pharmaceutical Ingredient

3,5-Diamino-2,4,6-triiodobenzoic acid itself is not used as a contrast agent due to its poor water solubility and potential for toxicity. Instead, the amino groups are typically acylated, for instance with acetyl groups, to form derivatives like diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). This modification significantly increases the water solubility and biocompatibility of the molecule, making it suitable for intravenous administration.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3,5-diamino-2,4,6-triiodobenzoic acid. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion: An Indispensable Building Block in Modern Medicine

3,5-Diamino-2,4,6-triiodobenzoic acid represents a classic example of how fundamental organic synthesis underpins critical advancements in medical technology. Its carefully designed structure and the robust synthetic methodologies developed for its production have paved the way for the widespread use of safe and effective iodinated X-ray contrast media. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and handling of this key intermediate is essential for the continued innovation of diagnostic imaging agents that play a vital role in patient care.

References

-

PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

- Google Patents. (n.d.). US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.

-

IP.com. (n.d.). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. Retrieved January 26, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of diatrizoic acid. Retrieved January 26, 2026, from [Link]

-

Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 43(6), 626–630. [Link]

-

Thomas, A. M. K. (n.d.). The History of Contrast Media Development in X-Ray Diagnostic Radiology. MEDICAL PHYSICS INTERNATIONAL Journal, 1(1). Retrieved from [Link]

-

Zamora, C. A., & Castillo, M. (2017). Historical Perspective of Imaging Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 685–696. [Link]

-

Wikipedia. (n.d.). Iodinated contrast. Retrieved January 26, 2026, from [Link]

-

Van der Veken, P. (2016). The Rise of Contrast-enhanced Roentgenology: An Illustrated and Chronological Overview. Journal of the Belgian Society of Radiology, 100(1), 80. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Toxicological Studies of 3,5-Diamino-2,4,6-triiodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding 3,5-Diamino-2,4,6-triiodobenzoic acid

3,5-Diamino-2,4,6-triiodobenzoic acid is a highly substituted aromatic organic compound. Its structure, characterized by a benzoic acid core with three iodine atoms and two amino groups, imparts significant radio-opacity, making it a molecule of interest in the development of imaging agents and other biomedical applications.[1] The high atomic number of iodine allows for the attenuation of X-rays, a fundamental principle behind its use in contrast media.[2] However, the introduction of any new chemical entity into a biological system necessitates a thorough toxicological evaluation to ensure its safety.

This guide provides a comprehensive framework for the toxicological assessment of 3,5-Diamino-2,4,6-triiodobenzoic acid, drawing upon established principles of toxicology and data from structurally similar compounds, such as diatrizoate.[3][4] The protocols outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to conduct a rigorous safety evaluation.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 5505-16-8 | [1] |

| Molecular Formula | C₇H₅I₃N₂O₂ | [1] |

| Molecular Weight | 529.84 g/mol | [1] |

| Appearance | Solid | - |

| Solubility | Data not readily available, solubility testing is recommended. | - |

Known Hazards (GHS Classification): [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.

Strategic Approach to Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This strategy is cost-effective, reduces the use of animals, and allows for early identification of potential toxic liabilities.

Caption: A tiered workflow for the toxicological evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid.

In Vitro Toxicology Protocols

In vitro assays provide the first line of assessment for the biological effects of a test compound at the cellular level.

Cytotoxicity Assessment

The initial step is to determine the concentration at which 3,5-Diamino-2,4,6-triiodobenzoic acid induces cell death. This is crucial for selecting appropriate dose levels for subsequent, more specific assays.

Rationale for Cell Line Selection:

Given that iodinated contrast agents are known to have direct effects on renal proximal tubule cells, a kidney-derived cell line such as Human Kidney 2 (HK-2) or Madin-Darby Canine Kidney (MDCK) cells would be highly relevant.[5] For a general cytotoxicity screen, a more common and robust cell line like HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) can also be utilized.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 3,5-Diamino-2,4,6-triiodobenzoic acid in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer).

Genotoxicity Assessment

It is essential to determine if 3,5-Diamino-2,4,6-triiodobenzoic acid has the potential to cause genetic mutations or chromosomal damage.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using various strains of Salmonella typhimurium.[6][7][8]

Protocol:

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: Mix the bacterial strains with various concentrations of 3,5-Diamino-2,4,6-triiodobenzoic acid and the S9 mix (if applicable) in a top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11]

Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., HK-2 or lymphocytes) with various concentrations of 3,5-Diamino-2,4,6-triiodobenzoic acid for a short period (e.g., 2-4 hours).

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

In Vivo Toxicology Protocols

In vivo studies are necessary to understand the systemic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid in a whole organism. All animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.

Rationale for Animal Model Selection:

Rats are a commonly used rodent model for general toxicity studies.[12] For nephrotoxicity studies, both rats and rabbits have been successfully used to model contrast-induced acute kidney injury.[13][14][15] Given the known renal effects of iodinated contrast agents, a rodent model with a predisposition to kidney injury could be considered.

Acute Oral Toxicity (OECD 423)

This study provides information on the short-term toxicity of a single oral dose of the test substance.

Protocol:

-

Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of 3,5-Diamino-2,4,6-triiodobenzoic acid using a stepwise procedure with a starting dose based on the in vitro cytotoxicity data and known GHS classification (e.g., 300 mg/kg).

-

Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Endpoint: The outcome of the study is the classification of the substance into a GHS acute toxicity category.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Protocol:

-

Animal Selection: Use both male and female rodents (e.g., Wistar rats).

-

Dose Groups: Include at least three dose levels and a control group. Dose levels should be selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and an intermediate effect at the mid-dose.

-

Dosing: Administer 3,5-Diamino-2,4,6-triiodobenzoic acid daily by oral gavage for 28 days.

-

Observations: Monitor clinical signs, body weight, and food/water consumption throughout the study.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Key parameters to assess include markers of kidney function (creatinine, BUN) and liver function (ALT, AST).

-

Thyroid Function: Given the high iodine content, it is crucial to assess thyroid function by measuring T3, T4, and TSH levels.[16][17][18]

-

Histopathology: Conduct a full histopathological examination of major organs and tissues, with a particular focus on the kidneys, liver, and thyroid gland.

Toxicokinetics

Toxicokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the test substance and to relate the observed toxic effects to the systemic exposure.[2][19][20]

Protocol:

-

Study Design: Integrate toxicokinetic measurements into the repeated dose toxicity study.

-

Sample Collection: Collect blood samples at multiple time points after the first and last doses to determine the plasma concentration-time profile of 3,5-Diamino-2,4,6-triiodobenzoic acid.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the test substance in plasma.

-

Parameter Calculation: Calculate key toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Interpretation: Correlate the systemic exposure with the observed toxicological findings.

Mechanistic Insights and Causality

A thorough toxicological evaluation goes beyond simply identifying adverse effects; it seeks to understand the underlying mechanisms.

Nephrotoxicity

The primary concern with iodinated contrast agents is contrast-induced nephropathy (CIN).[21][22][23] The proposed mechanisms include:

-

Direct Tubular Cytotoxicity: The hyperosmolality of the contrast agent can directly damage renal tubular epithelial cells.[5][21]

-

Renal Vasoconstriction: Iodinated contrast media can induce vasoconstriction in the renal medulla, leading to hypoxia and ischemic injury.

-

Oxidative Stress: The generation of reactive oxygen species can contribute to cellular damage.

Caption: Putative mechanisms of nephrotoxicity for 3,5-Diamino-2,4,6-triiodobenzoic acid.

Thyroid Toxicity

The high iodine content of 3,5-Diamino-2,4,6-triiodobenzoic acid can interfere with thyroid function.[16][18] Excess iodide can lead to:

-

Wolff-Chaikoff Effect: A temporary inhibition of thyroid hormone synthesis.

-

Jod-Basedow Phenomenon: Iodine-induced hyperthyroidism in individuals with underlying thyroid autonomy.

-

Direct Toxic Effects: Extremely high concentrations of iodide can be directly toxic to thyroid follicular cells.

Conclusion and Future Directions

The toxicological evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a solid foundation for assessing its safety profile. Further studies, such as reproductive and developmental toxicity and carcinogenicity assays, may be warranted depending on the intended clinical application and the results of these initial studies. A thorough understanding of the toxicological properties of this compound is paramount for its potential translation into clinical use.

References

-

PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Diatrizoate. Retrieved from [Link]

-

Messana, J. M., Cieslinski, D. A., & Humes, H. D. (1988). Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells. American Journal of Physiology-Renal Physiology, 255(5), F1054-F1067. Retrieved from [Link]

-

Radiopaedia. (2022). Diatrizoate. Retrieved from [Link]

-

PubChem. (n.d.). Ioxaglic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Iodine and Thyroid Autoimmune Disease in Animal Models. Retrieved from [Link]

-

Microbiology Note. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

-

Marrazzini, A., Chelotti, L., Barrai, I., Loprieno, N., & Barale, R. (1994). In vivo genotoxic interactions among three phenolic benzene metabolites. Mutation Research/Environmental Mutagenesis and Related Subjects, 341(1), 29-46. Retrieved from [Link]

-

van der Molen, A. J., Thomsen, H. S., Morcos, S. K., & European Society of Urogenital Radiology. (2004). Effect of iodinated contrast media on thyroid function in adults. European radiology, 14(5), 902-907. Retrieved from [Link]

-

Mehran, R., & Nikolsky, E. (2006). Nephrotoxicity of iodinated contrast media: from pathophysiology to prevention strategies. Herz, 31(4), 288-293. Retrieved from [Link]

-

Lu, Y., Liu, Y., & Yang, C. (2017). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 7(20), e2573. Retrieved from [Link]

-

Kamal, A., & Piska, V. (2016). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Drug Metabolism Reviews, 48(2), 169-188. Retrieved from [Link]

-

FDA. (2017). MD-76 R [Diatrizoate Meglumine and Diatrizoate Sodium Injection USP]. Retrieved from [Link]

-

PubChem. (n.d.). Diatrizoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, S. Y., Lee, S. Y., & Lee, K. O. (2015). Experimental rat models for contrast-induced nephropathy; a comprehensive review. Journal of nephropathology, 4(3), 63. Retrieved from [Link]

-

ResearchGate. (2018). Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography–electrospray tandem mass spectrometry. Retrieved from [Link]

-

Shabalina, I. G., Andreeva, O. T., Chekhun, V. F., & Shchepotin, I. B. (2020). Subchronic Toxicity of the New Iodine Complex in Dogs and Rats. Frontiers in pharmacology, 11, 497. Retrieved from [Link]

-

Radiopaedia. (2022). Contrast-induced acute kidney injury. Retrieved from [Link]

-

Whysner, J., Reddy, M. V., Ross, P. M., Mohan, M., & Lax, E. A. (2004). Genotoxicity of benzene and its metabolites. Mutation Research/Reviews in Mutation Research, 566(2), 99-130. Retrieved from [Link]

-

OECD. (2001). SIDS INITIAL ASSESSMENT PROFILE for 2,4-diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Bionda, C., Stacul, F., & Cova, M. A. (2024). Iodinated contrast media (ICM)-induced thyroid dysfunction: a review of potential mechanisms and clinical management. La Radiologia medica, 129(1), 1-10. Retrieved from [Link]

-

Radiopaedia. (2021). Iodinated contrast media. Retrieved from [Link]

-

ResearchGate. (2017). Commercially available small-molecule iodinated contrast agents. Retrieved from [Link]

-

Sponholz, C., & Burchardt, M. (2018). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 159(10), 3447-3458. Retrieved from [Link]

-

ResearchGate. (2019). Contrast-induced nephropathy in animal model. Retrieved from [Link]

-

Whysner, J., Reddy, M. V., & Williams, G. M. (2004). Genotoxicity of benzene and its metabolites. Mutation Research/Reviews in Mutation Research, 566(2), 99-130. Retrieved from [Link]

-

Le, B. H., & Le, T. A. (2019). A retrospective audit on usage of Diatrizoate Meglumine (Gastrografin®) for intestinal obstruction or constipation in patients with advanced neoplasms. Annals of palliative medicine, 8(5), 589-595. Retrieved from [Link]

-

Radiopaedia. (2022). Iodinated contrast-induced thyrotoxicosis. Retrieved from [Link]

-

FDA. (2022). Drug Safety Communication - FDA Recommends Thyroid Monitoring in Babies and Young Children Who Receive Injections of Iodine-Containing Contrast Media for Medical Imaging. Retrieved from [Link]

-

StatPearls. (2023). Contrast-Induced Nephropathy. NCBI Bookshelf. Retrieved from [Link]

-

Grokipedia. (n.d.). Ioxaglic acid. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

PubMed. (2017). In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. Retrieved from [Link]

-

OECD. (2003). SIDS INITIAL ASSESSMENT PROFILE for Methylenediphenyl diisocyanate. Retrieved from [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Key Considerations in Toxicokinetic. Retrieved from [Link]

-

Mistretta, C. A., Yandow, D. R., Heisey, D. M., & Crummy, A. B. (1996). Preclinical evaluation of an iodinated particulate contrast agent for use during angiography: work in progress. Journal of vascular and interventional radiology, 7(6), 923-930. Retrieved from [Link]

-

MDPI. (2023). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]

-

Many, M. C., Maniratunga, S., Varis, I., D'Ivernois, C., & Denef, J. F. (1995). Direct toxic effect of iodide in excess on iodine-deficient thyroid glands: epithelial necrosis and inflammation associated with lipofuscin accumulation. Thyroid, 5(1), 49-57. Retrieved from [Link]

-

IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

-

Liu, Y., Zhang, Y., Liu, Y., Li, H., & Chen, J. (2022). A novel contrast-induced acute kidney injury mouse model based on low-osmolar contrast medium. Renal failure, 44(1), 1438-1449. Retrieved from [Link]

-

AJR. (2004). A Liposomal Nanoscale Contrast Agent for Preclinical CT in Mice. Retrieved from [Link]

-

Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

-

Gopu, D., & Kumar, P. (2011). Toxicokinetics: An important tool in new drug development. International Journal of Pharmacy and Biological Sciences, 1(3), 319-327. Retrieved from [Link]

Sources

- 1. 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajronline.org [ajronline.org]

- 3. Diatrizoate - Wikipedia [en.wikipedia.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical safety assessment of contrast media: predictive value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Iodine-Containing Contrast Media: Drug Safety Communication - FDA Recommends Thyroid Monitoring in Babies and Young Children Who Receive Injections of Iodine-Containing Contrast Media for Medical Imaging | FDA [fda.gov]

- 11. Frontiers | Subchronic Toxicity of the New Iodine Complex in Dogs and Rats [frontiersin.org]

- 12. radiopaedia.org [radiopaedia.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel contrast-induced acute kidney injury mouse model based on low-osmolar contrast medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Ioxaglic acid - Wikipedia [en.wikipedia.org]

- 21. A retrospective audit on usage of Diatrizoate Meglumine (Gastrografin®) for intestinal obstruction or constipation in patients with advanced neoplasms [pubmed.ncbi.nlm.nih.gov]

- 22. echa.europa.eu [echa.europa.eu]

- 23. pdf.hres.ca [pdf.hres.ca]

Application Notes and Protocols for 3,5-Diamino-2,4,6-triiodobenzoic Acid in Pharmaceutical Development

Introduction: The Central Role of a Triiodinated Intermediate

3,5-Diamino-2,4,6-triiodobenzoic acid is a pivotal, though often transient, intermediate in the synthesis of iodinated contrast media, a cornerstone of modern diagnostic imaging.[1][2] Its molecular architecture, featuring a benzoic acid backbone heavily substituted with three iodine atoms, is the fundamental reason for its utility.[2] It is the high electron density of these iodine atoms that enables the effective attenuation of X-rays, providing the contrast necessary to visualize anatomical structures.[3]

While 3,5-Diamino-2,4,6-triiodobenzoic acid itself is generally considered too unstable for direct use as a contrast agent, its diamino functional groups serve as reactive handles for further chemical modification.[1] Specifically, these amino groups are readily acetylated to produce more stable and effective contrast agents, most notably Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1] This application note will provide a detailed overview of the synthesis of Diatrizoic acid, focusing on the critical role of its diamino precursor, and will furnish researchers with a comprehensive protocol for its laboratory-scale synthesis.

Conceptual Overview: The Synthetic Pathway to Diatrizoic Acid

The industrial synthesis of Diatrizoic acid is a multi-step process that begins with the nitration of benzoic acid. This is followed by reduction of the nitro groups to amino groups, iodination of the aromatic ring, and finally, acetylation of the amino groups. 3,5-Diamino-2,4,6-triiodobenzoic acid appears as a key intermediate in this pathway.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, purification, and formulation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 204-206 | Soluble in alcohol and glacial acetic acid; slightly soluble in water.[4][5] |

| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 235-238 (dec.) | Very soluble in hot water; sparingly soluble in DMSO; slightly soluble in methanol.[6][7][8] |

| 3,5-Diamino-2,4,6-triiodobenzoic acid | C₇H₅I₃N₂O₂ | 529.84 | 154-158 (dec.) | Slightly soluble in chloroform, dichloromethane, DMSO, and methanol. |

| Diatrizoic acid | C₁₁H₉I₃N₂O₄ | 613.91 | >300 | Very slightly soluble in water and alcohol; soluble in dimethylformamide and alkali hydroxide solutions.[3] |

Detailed Protocol: Synthesis of Diatrizoic Acid from 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol details the N-acetylation of 3,5-Diamino-2,4,6-triiodobenzoic acid to yield Diatrizoic acid. This step is critical for enhancing the stability and biocompatibility of the final contrast agent.

Principle of the Reaction

The acetylation of the primary amino groups on the 3,5-Diamino-2,4,6-triiodobenzoic acid molecule is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is often catalyzed by a strong acid, which protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon even more electrophilic and facilitating the reaction.

Materials and Reagents

-

3,5-Diamino-2,4,6-triiodobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Trifluoroacetic acid (as catalyst, optional)

-

Thionyl chloride (for alternative acylation)

-

4-dimethylaminopyridine (catalyst for thionyl chloride method)

-

Methanol

-

Hydrochloric acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

pH meter or pH paper

Procedure: Acetic Anhydride Method

This method is a common and relatively straightforward approach for the acetylation of aromatic amines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Diamino-2,4,6-triiodobenzoic acid in a mixture of glacial acetic acid and acetic anhydride. A combination of acetic anhydride, acetic acid, and trifluoroacetic acid can also be used as the acetylating reagent mixture.[2]

-

Reaction Conditions: Heat the reaction mixture to a temperature in the range of 50-55°C.[2] The reaction is typically completed within 1-3 hours.[2] Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude Diatrizoic acid may precipitate out of the solution. If not, the product can be precipitated by the careful addition of cold water.

-

Purification: Collect the crude product by filtration and wash it with cold deionized water to remove any remaining acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an aqueous ethanol mixture.

-

Drying: Dry the purified Diatrizoic acid in a vacuum oven at a suitable temperature to obtain the final product.

Alternative Procedure: Acyl Chloride Method

This method involves the formation of an acyl chloride intermediate, which is then reacted to form the final product.[3]

-

Preparation of the Acyl Chloride: In a reaction flask, dissolve 3,5-Diamino-2,4,6-triiodobenzoic acid (e.g., 0.0566 mol) in acetic acid (e.g., 0.5 mol) with heating to approximately 50°C.[3] In a separate flask containing thionyl chloride (e.g., 4.13 mol) and a catalytic amount of 4-dimethylaminopyridine (e.g., 0.5 g), add the dissolved starting material dropwise, maintaining the internal temperature below 60°C.[3] Allow the reaction to proceed for an extended period (e.g., 24 hours).[3]

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain an oily residue of the acyl chloride intermediate.[3]

-

Esterification and Hydrolysis: To the oily residue, add a lower alcohol such as methanol and reflux the mixture. This will lead to the formation of the methyl ester of Diatrizoic acid.[3] The ester can then be hydrolyzed to the final acid product.

-

Purification: The final Diatrizoic acid product can be purified by dissolving it in an ammonia-methanol solution followed by acid precipitation.[3]

Safety Precautions